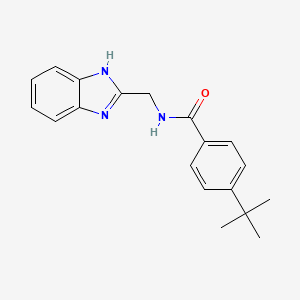
2,2'-Dimethyl-5,5'-bis(2-pyridinyl)-3,3'-biisoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine: is a complex organic compound characterized by its unique structure, which includes two pyridine rings and two isoxazolidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine typically involves the following steps:
Formation of Isoxazolidine Rings: The initial step involves the formation of isoxazolidine rings through a [3+2] cycloaddition reaction between nitrile oxides and alkenes.
Introduction of Pyridine Rings: The pyridine rings are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups at the 2,2’ positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced isoxazolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter receptor function. This interaction is mediated by the pyridine and isoxazolidine rings, which provide multiple binding sites for coordination.
類似化合物との比較
Similar Compounds
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazole: Similar structure but with isoxazole rings instead of isoxazolidine rings.
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biimidazolidine: Contains imidazolidine rings instead of isoxazolidine rings.
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazoline: Features isoxazoline rings instead of isoxazolidine rings.
Uniqueness
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine is unique due to its combination of pyridine and isoxazolidine rings, which provide distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C18H22N4O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
2-methyl-3-(2-methyl-5-pyridin-2-yl-1,2-oxazolidin-3-yl)-5-pyridin-2-yl-1,2-oxazolidine |
InChI |
InChI=1S/C18H22N4O2/c1-21-15(11-17(23-21)13-7-3-5-9-19-13)16-12-18(24-22(16)2)14-8-4-6-10-20-14/h3-10,15-18H,11-12H2,1-2H3 |
InChIキー |
XMGVSBZNCGEFPA-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC(O1)C2=CC=CC=N2)C3CC(ON3C)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138050.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B12138051.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138054.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138061.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138062.png)
![N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide](/img/structure/B12138065.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide](/img/structure/B12138067.png)

![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138093.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholi n-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12138094.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138096.png)

![9-Bromo-5-(4-tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12138108.png)
